molecular formula C20H16O4 B5701988 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate

6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate

Cat. No. B5701988
M. Wt: 320.3 g/mol
InChI Key: GYQULRXCPPRGRV-UHFFFAOYSA-N
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Description

6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate is its potential as a lead compound for the development of novel drugs. It has also been shown to be relatively easy to synthesize. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate. One future direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another future direction is the study of its potential as a plant growth regulator in agriculture. Additionally, further studies are needed to fully understand its mechanism of action and potential clinical applications. Finally, the synthesis of novel derivatives of this compound could lead to the development of more potent and selective drugs.
Conclusion:
In conclusion, 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate is a synthetic compound that has shown promising results in various scientific research applications. Its potential as a lead compound for the development of novel drugs, plant growth regulator, and precursor for the synthesis of novel materials make it a valuable compound for further study. However, more research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate involves the reaction of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene and benzoic anhydride in the presence of a Lewis acid catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through column chromatography.

Scientific Research Applications

6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In agriculture, it has been studied for its potential as a plant growth regulator. In material science, it has been studied for its potential as a precursor for the synthesis of novel materials.

properties

IUPAC Name

(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-12-17(23-19(21)13-6-3-2-4-7-13)11-10-15-14-8-5-9-16(14)20(22)24-18(12)15/h2-4,6-7,10-11H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQULRXCPPRGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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